1h-[1,3,5]Triazepino[1,7-a]benzimidazole
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Overview
Description
1H-[1,3,5]Triazepino[1,7-a]benzimidazole is a heterocyclic compound that features a seven-membered ring containing nitrogen atoms. This compound is part of the broader class of triazepines, which are known for their significant biological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1H-[1,3,5]Triazepino[1,7-a]benzimidazole involves several key steps. One common method includes the cyclo-condensation of o-phenylenediamine with 2-aminobenzamide under specific reaction conditions. This process can be further modified by using different reagents such as isothiocyanates, pyrazoles, thiazoles, oxadiazoles, and hydrazonoyl chloride . Industrial production methods often involve large-scale cyclization and condensation reactions, optimized for higher yields and purity .
Chemical Reactions Analysis
1H-[1,3,5]Triazepino[1,7-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1H-[1,3,5]Triazepino[1,7-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-[1,3,5]Triazepino[1,7-a]benzimidazole involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an antagonist to specific receptors in the nervous system, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1H-[1,3,5]Triazepino[1,7-a]benzimidazole can be compared with other similar compounds such as:
1H-Benzimidazole: Known for its antibacterial and antifungal properties.
1H-Indazole: Exhibits significant anticancer activities.
1H-Benzotriazole: Used as a corrosion inhibitor and in various industrial applications.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct biological and chemical properties compared to its counterparts .
Properties
IUPAC Name |
1H-[1,3,5]triazepino[1,7-a]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-5-11-6-12-7-14(9)10/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKRASSUDNCJLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=CN=CC2=NC3=CC=CC=C3N21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663453 |
Source
|
Record name | 1H-[1,3,5]Triazepino[1,7-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128710-75-8 |
Source
|
Record name | 1H-[1,3,5]Triazepino[1,7-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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